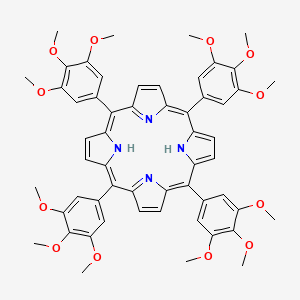![molecular formula C16H20N4 B3152991 4-[4-(4-Aminophenyl)piperazin-1-yl]aniline CAS No. 7479-12-1](/img/structure/B3152991.png)
4-[4-(4-Aminophenyl)piperazin-1-yl]aniline
Vue d'ensemble
Description
“4-[4-(4-Aminophenyl)piperazin-1-yl]aniline” is a chemical compound with the molecular formula C16H20N4 . It is used in the industry .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 16 carbon atoms, 20 hydrogen atoms, and 4 nitrogen atoms . The InChI code for this compound is provided by various sources .Physical And Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 540.9±50.0 °C, and its density is predicted to be 1.211±0.06 g/cm3 . The pKa value is predicted to be 7.99±0.10 .Applications De Recherche Scientifique
Organic Intermediate
“4-[4-(4-Aminophenyl)piperazin-1-yl]aniline” is an important organic intermediate . Organic intermediates are often used in the synthesis of other chemical compounds, including pharmaceuticals, agrochemicals, and dyestuffs .
Pharmaceutical Applications
This compound can be used in the pharmaceutical field . While specific applications are not mentioned in the sources, pharmaceutical intermediates like this are typically used in the production of active pharmaceutical ingredients (APIs).
Agrochemical Applications
“this compound” can also be used in the agrochemical field . Agrochemicals include pesticides, herbicides, and fertilizers. The specific role of this compound in agrochemicals is not detailed in the sources.
Dyestuff Applications
This compound can be used in the dyestuff field . Dyestuffs are substances used to impart color to textiles, paper, leather, and other materials. The exact role of this compound in dyestuffs is not specified in the sources.
Antimicrobial Potential
There is some evidence that molecular hybrids of this compound may have antimicrobial potential . This could make it useful in the development of new antimicrobial drugs.
Anti-Biofilm Activity
Molecular hybrids of this compound may also have anti-biofilm activity . Biofilms are a collective of one or more types of microorganisms that can grow on many different surfaces. This suggests potential applications in areas like medical device manufacturing, where preventing biofilm formation is crucial.
Safety and Hazards
“4-[4-(4-Aminophenyl)piperazin-1-yl]aniline” is used in the industry and should be handled with care . If inhaled or swallowed, or if it comes into contact with skin or eyes, medical attention should be sought . It should be used only in well-ventilated areas, and protective clothing, gloves, and eye/face protection should be worn .
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been used as intermediates in the synthesis of tyrosine kinase inhibitors , suggesting that tyrosine kinases could be potential targets.
Mode of Action
If it acts similarly to related compounds, it may inhibit tyrosine kinases, enzymes that play a key role in the signal transduction pathways of cells .
Biochemical Pathways
If it acts as a tyrosine kinase inhibitor, it could impact various signaling pathways, including those involved in cell growth and differentiation .
Propriétés
IUPAC Name |
4-[4-(4-aminophenyl)piperazin-1-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c17-13-1-5-15(6-2-13)19-9-11-20(12-10-19)16-7-3-14(18)4-8-16/h1-8H,9-12,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHZAVJNUJCQRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90322586 | |
| Record name | 4-[4-(4-aminophenyl)piperazin-1-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90322586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7479-12-1 | |
| Record name | NSC401585 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401585 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[4-(4-aminophenyl)piperazin-1-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90322586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Bis(p-aminophenyl)piperazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ4QJV3C4P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[Benzyl(methyl)amino]-1-phenyl-1-propanol](/img/structure/B3152951.png)

![N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine](/img/structure/B3152958.png)






